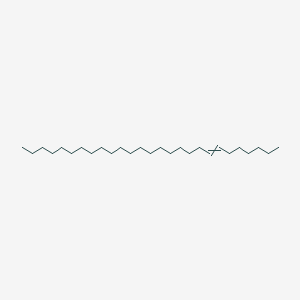
Heptacos-7-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptacos-7-ene is a hydrocarbon compound with the molecular formula C27H54 . It is an alkene, characterized by the presence of a double bond between the seventh and eighth carbon atoms in its long carbon chain. This compound is part of the larger family of heptacosenes, which are known for their various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: Heptacos-7-ene can be synthesized through various organic synthesis methods. One common approach involves the dehydration of alcohols or the dehydrohalogenation of alkyl halides . These reactions typically require strong acids or bases as catalysts and elevated temperatures to facilitate the elimination process.
Industrial Production Methods: In industrial settings, this compound can be produced through catalytic cracking of larger hydrocarbons. This process involves breaking down complex hydrocarbons into simpler ones using a catalyst, often at high temperatures and pressures. The resulting mixture is then separated and purified to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: Heptacos-7-ene undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxygenated compounds, such as alcohols, aldehydes, and carboxylic acids.
Reduction: The double bond in this compound can be reduced to form heptacosane, a saturated hydrocarbon.
Substitution: this compound can undergo substitution reactions, where the hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is often used for reduction.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl2) or bromine (Br2) under UV light.
Major Products Formed:
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Heptacosane.
Substitution: Halogenated heptacosenes.
Scientific Research Applications
Heptacos-7-ene has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in gas chromatography and mass spectrometry for the analysis of complex mixtures.
Medicine: Research is ongoing to explore its potential antimicrobial and antifungal properties.
Industry: It is used in the formulation of lubricants and as a component in the production of synthetic materials.
Mechanism of Action
The mechanism of action of heptacos-7-ene varies depending on its application:
Pheromonal Communication: In insects, this compound acts as a pheromone, influencing behaviors such as mating and foraging.
Antimicrobial Activity: this compound disrupts the cell membranes of microorganisms, leading to cell lysis and death.
Comparison with Similar Compounds
Heptacos-1-ene: Another isomer of heptacosene with the double bond at the first carbon atom.
Heptacosane: The fully saturated form of heptacos-7-ene, lacking any double bonds.
Hexacos-7-ene: A similar compound with one less carbon atom in the chain.
Uniqueness: this compound is unique due to its specific double bond position, which influences its chemical reactivity and biological activity. This distinct structure allows it to participate in specific reactions and interactions that other isomers or similar compounds may not.
Properties
CAS No. |
91223-12-0 |
|---|---|
Molecular Formula |
C27H54 |
Molecular Weight |
378.7 g/mol |
IUPAC Name |
heptacos-7-ene |
InChI |
InChI=1S/C27H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-26-24-22-20-18-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-27H2,1-2H3 |
InChI Key |
DMNHSFVSMNJNLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC=CCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


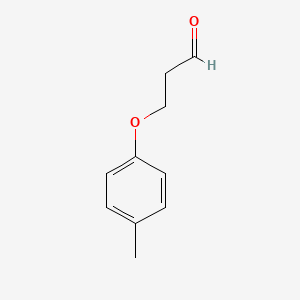
![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)

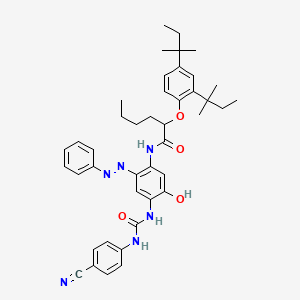
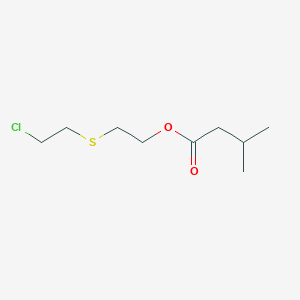
![2-{[4-(Methanesulfinyl)phenyl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B14371709.png)
![2-[Bis(2-hydroxyethyl)amino]-6-methylpyrimidin-4(1h)-one](/img/structure/B14371714.png)
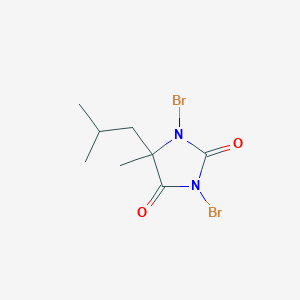
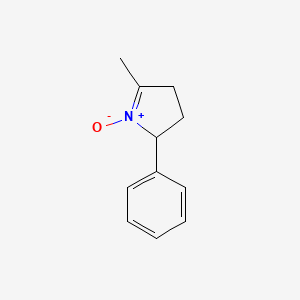

![2-(Methoxymethyl)-3-[4-(2-methylpropoxy)phenyl]prop-2-enenitrile](/img/structure/B14371723.png)

![Acetic acid;bicyclo[3.2.1]octan-2-ol](/img/structure/B14371738.png)
![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
